Fazadinium

Description

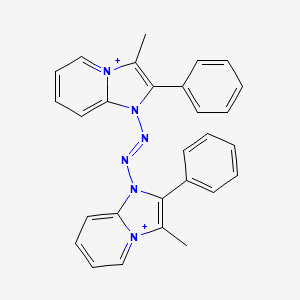

Structure

3D Structure

Properties

CAS No. |

36653-54-0 |

|---|---|

Molecular Formula |

C28H24N6+2 |

Molecular Weight |

444.5 g/mol |

IUPAC Name |

(E)-bis(3-methyl-2-phenylimidazo[1,2-a]pyridin-4-ium-1-yl)diazene |

InChI |

InChI=1S/C28H24N6/c1-21-27(23-13-5-3-6-14-23)33(25-17-9-11-19-31(21)25)29-30-34-26-18-10-12-20-32(26)22(2)28(34)24-15-7-4-8-16-24/h3-20H,1-2H3/q+2/b30-29+ |

InChI Key |

NJAGGYXZTILBMJ-QVIHXGFCSA-N |

SMILES |

CC1=C(N(C2=CC=CC=[N+]12)N=NN3C4=CC=CC=[N+]4C(=C3C5=CC=CC=C5)C)C6=CC=CC=C6 |

Isomeric SMILES |

CC1=C(N(C2=CC=CC=[N+]12)/N=N/N3C4=CC=CC=[N+]4C(=C3C5=CC=CC=C5)C)C6=CC=CC=C6 |

Canonical SMILES |

CC1=C(N(C2=CC=CC=[N+]12)N=NN3C4=CC=CC=[N+]4C(=C3C5=CC=CC=C5)C)C6=CC=CC=C6 |

Related CAS |

49564-56-9 (dibromide) |

Synonyms |

1,1'-azobis(3-methyl-2-phenylimidazo(1,2-a)pyridinium) AH 8165 AH-8165 Dazopironium diazopyronium bromide fazadinium fazadinium bromide fazadinium dibromide |

Origin of Product |

United States |

Molecular and Mechanistic Underpinnings of Fazadinium Action

Chemical Classification and Structural Features Relevant to Activity

Fazadinium belongs to a specific class of chemical compounds, and its activity is directly linked to its unique structural characteristics.

Quaternary Ammonium (B1175870) Compound Classification

Fazadinium is classified as a quaternary ammonium compound. nih.govgenome.jpncats.io Quaternary ammonium compounds are characterized by a central nitrogen atom bonded to four organic substituents, resulting in a permanent positive charge. This positive charge is crucial for their interaction with biological targets, particularly those with anionic sites. Fazadinium bromide has the molecular formula C₂₈H₂₄Br₂N₆ and a molecular weight of approximately 604.35 g/mol . nih.govebi.ac.ukcymitquimica.comdruglead.comrsc.orgchemspider.com It is listed under the Anatomical Therapeutic Chemical (ATC) classification code M03AC08, which corresponds to other quaternary ammonium compounds used as muscle relaxants. nih.govgenome.jpncats.iofda.gov

Here is a table summarizing key chemical properties:

| Property | Value | Source |

| Molecular Formula | C₂₈H₂₄Br₂N₆ | nih.govcymitquimica.comdruglead.comrsc.orgchemspider.com |

| Molecular Weight | 604.35 g/mol | ebi.ac.ukcymitquimica.comdruglead.comrsc.orgchemspider.com |

| CAS Number | 49564-56-9 | nih.govdruglead.comchemspider.com |

| PubChem CID | 6321422 (Fazadinium Bromide) | nih.govwikipedia.orguni.lu |

| 5487713 (Fazadinium parent compound) | nih.govuni.lu | |

| ATC Code | M03AC08 | nih.govgenome.jpncats.iofda.gov |

| Classification | Other quaternary ammonium compounds | nih.govgenome.jpncats.iofda.gov |

Mechanism of Action at the Neuromuscular Junction

Fazadinium exerts its effects by interfering with neurotransmission at the neuromuscular junction (NMJ), the synapse between a motor neuron and a muscle fiber. wikipedia.orgnih.govopenanesthesia.org

Nicotinic Acetylcholine (B1216132) Receptor Antagonism

Fazadinium acts as a nicotinic acetylcholine receptor antagonist. cymitquimica.comwikipedia.orgiiab.metargetmol.cndrugbank.com At the NMJ, acetylcholine (ACh) is the neurotransmitter that binds to nicotinic acetylcholine receptors (nAChRs) on the motor end plate of the muscle fiber. nih.govopenanesthesia.orgwfsahq.org This binding typically leads to depolarization of the muscle membrane and subsequent muscle contraction. nih.govopenanesthesia.org As an antagonist, Fazadinium binds to these nAChRs, preventing ACh from binding and thereby blocking the signal for muscle contraction. wikipedia.orgopenanesthesia.orgresearchgate.netsilae.it

Competitive Neuromuscular Blockade Mechanism

The mechanism by which Fazadinium blocks neuromuscular transmission is competitive. e-mjm.orgsilae.itekja.org This means that Fazadinium competes with acetylcholine for binding sites on the postjunctional nicotinic acetylcholine receptors. wikipedia.orgsilae.it By occupying these receptor sites, Fazadinium reduces the likelihood of ACh binding and initiating depolarization. silae.it The degree of blockade is dependent on the relative concentrations of Fazadinium and ACh at the NMJ. This competitive nature allows for the reversal of the block by increasing the concentration of ACh, for instance, through the administration of acetylcholinesterase inhibitors. silae.it

Non-Depolarizing Nature of Action

Fazadinium is classified as a non-depolarizing neuromuscular blocking agent. druglead.comuni.luwikipedia.orgsilae.itekja.orgnih.gov Unlike depolarizing agents (such as succinylcholine) that bind to the receptor and cause prolonged depolarization of the motor end plate, Fazadinium binds to the receptor but does not cause significant or sustained depolarization. wikipedia.orgopenanesthesia.orgsilae.it Instead, it prevents ACh from inducing depolarization. openanesthesia.org This non-depolarizing action is characterized by a fade in the train-of-four (TOF) response during nerve stimulation, a pattern distinct from the effects of depolarizing blockers. researchgate.netsaica.com.aunih.gov Studies have shown that Fazadinium induces neuromuscular blockade without causing muscle fasciculation or a rise in plasma potassium concentration, which are typically associated with depolarizing agents like succinylcholine. ekja.org

Here is a table summarizing the mechanism of action:

| Aspect of Mechanism | Description | Source |

| Target Receptor | Nicotinic Acetylcholine Receptor (nAChR) at the Neuromuscular Junction | cymitquimica.comwikipedia.orgnih.govopenanesthesia.orgiiab.metargetmol.cndrugbank.comwfsahq.org |

| Primary Action | Antagonism of nAChRs | cymitquimica.comwikipedia.orgiiab.metargetmol.cndrugbank.com |

| Mechanism Type | Competitive blockade of ACh binding to nAChRs | e-mjm.orgwikipedia.orgsilae.itekja.org |

| Nature of Action | Non-depolarizing | druglead.comuni.luwikipedia.orgopenanesthesia.orgsilae.itekja.orgnih.gov |

Structure-Activity Relationships (SAR) of Fazadinium and Related Compounds

The biological activity of neuromuscular blocking agents like Fazadinium is intimately linked to their chemical structure. Understanding the structure-activity relationships (SAR) provides insights into how modifications to the molecular architecture can influence potency, onset, duration, and selectivity. NMBAs generally possess large molecular sizes and feature quaternary ammonium structures, which are key to their interaction with the nicotinic acetylcholine receptor. nih.gov

Influence of Quaternary Ammonium Group Positionality and Distance on Efficacy

The presence and positioning of quaternary ammonium groups are critical determinants of NMBA activity. These positively charged centers are attracted to anionic subsites within the ligand-binding domains of the nicotinic acetylcholine receptor. nih.gov Potent neuromuscular blocking agents typically contain at least two functional groups capable of binding to the receptor. nih.gov Bisquaternary compounds, possessing two quaternary ammonium centers, are understood to bind to the anionic subsites of both receptive sites on the nAChR. nih.gov

Historically, the distance between the two quaternary nitrogen atoms in bisquaternary compounds was considered significant for neuromuscular blocking potency, with concepts like the "10-atoms rule" suggesting optimal separation by 10-12 or 15-18 carbon atoms for nicotinic activity. nih.gov While this rule is now considered obsolete due to a more complex understanding of receptor structure, the principle that the spatial arrangement of these charged centers influences binding remains fundamental. nih.gov

Fazadinium, as a bisquaternary azobis-arylimidazo-pyridinium derivative, incorporates two such positively charged nitrogen atoms within its structure. nih.gov Early studies comparing Fazadinium to a series of nine related compounds identified Fazadinium as the most potent among them, suggesting that its specific structural arrangement, including the positionality and distance of its quaternary ammonium groups within the azobis-arylimidazo-pyridinium framework, contributes significantly to its efficacy as a neuromuscular blocker. nih.gov Molecular models have also been reported to support the structure-activity relationships observed in studies, such as those investigating cross-reactivity with IgE antibodies. nih.gov

Conformational Analysis and its Impact on Receptor Binding

Molecular conformation, the three-dimensional arrangement of atoms in a molecule, plays a crucial role in how a drug interacts with its biological target. For neuromuscular blocking agents and their binding to the nicotinic acetylcholine receptor, conformational analysis is important for understanding the precise spatial fit required for effective receptor binding and antagonism. nih.govguidetopharmacology.orgmims.com The nicotinic AChR itself undergoes conformational changes upon ligand binding. mims.com

The receptive sites on the nAChR are structured to accommodate agonists and antagonists, featuring anionic subsites that interact with the positively charged onium heads of molecules like Fazadinium. nih.gov The specific conformation adopted by a neuromuscular blocking agent upon binding to these sites influences the strength and specificity of the interaction. As understanding of the muscle nicotinic AChR deepens, further research into the effect of structure on NMBA action is expected to focus increasingly on molecular conformation. nih.gov While the general principles of conformational analysis in NMBA-receptor interactions are established, specific detailed conformational analysis studies focused solely on Fazadinium and their direct correlation to its precise binding mode were not extensively detailed in the provided sources.

Molecular Features Determining Potency and Selectivity (Preclinical)

Preclinical studies provide essential data on the potency and selectivity of drug candidates. Potency refers to the amount of drug needed to produce a given effect, while selectivity describes the drug's preference for its intended target (the neuromuscular junction) over other receptors, such as those in the autonomic nervous system.

Preclinical investigations with Fazadinium in different animal species revealed variations in potency. Fazadinium was found to be three to four times more potent in rhesus monkeys compared to cats. nih.gov Its potency in humans was observed to be closer to that in cats, although its duration of action in patients was similar to that in monkeys. nih.gov

Synthetic Strategies and Chemical Modifications in Academic Research

Original Synthetic Pathways and Derivative Preparation

The synthesis of compounds structurally related to Fazadinium, particularly imidazo[1,2-a]pyridinium derivatives, has been a focus in academic research. These synthetic routes often involve reactions of amino-substituted heterocycles. For instance, the reaction of 2-aminobenzimidazoles with ethyl cyanoacetate (B8463686) has been investigated, where nucleophilic reactions can occur at the ring nitrogen atom, potentially rearranging in the presence of a base. ptfarm.pl Another synthetic strategy involves the reaction of symmetrical and unsymmetrical 2,2'-dipyridylamines with dibromoalkanes to yield imidazopyridinium and pyridopyrimidium bromides. researchgate.net These quaternary ammonium (B1175870) salts can undergo addition/ring opening reactions when treated with a strong base like methanolic KOH, leading to pyridin-2-one derivatives. researchgate.net A sequential N,N-dialkylation/ring-opening hydrolysis strategy has been developed for the synthesis of unsymmetrical bis(pyridin-2-ones). researchgate.net

Studies have also focused on preparing new imidazo[1,2-a]pyridinium derivatives that retain the heterocyclic core of Fazadinium. These compounds are synthesized to investigate their neuromuscular blocking activity. researchgate.net

Methodologies for Structural Modification and Analog Synthesis

Structural modification and analog synthesis are key methodologies in academic research to understand the relationship between chemical structure and biological activity (SAR). For neuromuscular blocking agents like Fazadinium, modifications often focus on the quaternary ammonium structure and the linker connecting the active centers. oup.comwikipedia.org

The development of synthetic curare analogs, including Fazadinium, has provided a better understanding of nicotinic receptor ligands and receptor structure. researchgate.net Research has explored various chemical structures for neuromuscular blocking properties, such as bis-tetrahydroisoquinolinium chloroformates. researchgate.net

While SAR is a widely used concept, its application to neuromuscular blocking agents still presents challenges. oup.com However, modifications like the addition of methoxy (B1213986) groups to benzylisoquinolinium neuromuscular blocking agents have been shown to increase potency and reduce side effects in related compounds. oup.com The rigidity or flexibility of the molecular structure, particularly the chain connecting the onium heads, also plays a significant role in the pharmacological profile of these compounds. oup.com

Academic research continues to explore new types of quaternary ammonium muscle relaxants with the aim of developing compounds with faster onset and shorter duration of action. wikipedia.org This includes the investigation of asymmetrical diester isoquinolinium compounds and bis-benzyltropinium compounds. wikipedia.org

Analytical Techniques for Compound Characterization and Purity Assessment for Research Purposes

Characterization and purity assessment are critical steps in the academic research of chemical compounds like Fazadinium and its derivatives. Various analytical techniques are employed for these purposes.

Thin Layer Chromatography (TLC) is a common method used to check the purity of synthesized compounds. ptfarm.pl Visualization can be achieved using UV light or staining solutions like I2/CHCl3. ptfarm.pl

Elemental analysis, typically for carbon, hydrogen, and nitrogen, is performed to confirm the elemental composition of synthesized compounds and assess their purity. ptfarm.pl This is often done using analyzers like a Perkin-Elmer analyzer. ptfarm.pl

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the separation, identification, and quantification of compounds, as well as for assessing purity and detecting impurities and degradation products. unibo.itgoogle.comresearchgate.net HPLC methods can be developed for the simultaneous determination of different compounds or for the identification of metabolites. unibo.it Challenges in HPLC, such as separating closely related compounds or dealing with complex matrices, require the development of specific methodologies. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another technique used for the identification of compounds and their metabolites in research settings. unibo.it

Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy, are essential for determining the structural conformation of synthesized compounds. For instance, 13C NMR spectroscopy can provide insights into the chemical environment of carbon atoms within the molecule. ptfarm.pl X-ray diffraction techniques are also applied to characterize the structures of synthesized complexes. researchgate.net

In the context of studying neuromuscular blocking agents, techniques like electromyography (EMG) and mechanomyography are used to assess the degree of neuromuscular blockade, which is crucial for evaluating the biological activity of synthesized compounds and their analogs. otago.ac.nzeur.nl These techniques measure the electrical activity or force of muscle contractions in response to nerve stimulation. otago.ac.nzeur.nl

Molecular dynamics simulations are also used in research to study the stability of protein-ligand complexes, providing insights into the interaction of compounds like Fazadinium with their biological targets. nih.gov Root Mean Square Deviation (RMSD) values are calculated to assess the stability of these complexes over time. nih.gov

Preclinical Pharmacological Investigations of Fazadinium

In Vitro Experimental Models and Assays

In vitro studies provide controlled environments to examine the direct effects of fazadinium on nerve and muscle tissues and cellular components. adinstruments.comontosight.ai

Isolated Nerve-Muscle Preparations (e.g., Guinea-pig Phrenic Nerve-Diaphragm, Hypogastric Nerve-Vas Deferens)

Isolated nerve-muscle preparations, such as the guinea-pig phrenic nerve-diaphragm and hypogastric nerve-vas deferens, have been used to assess the neuromuscular and ganglion-blocking potencies of fazadinium. ncats.ionih.gov In the guinea-pig isolated hypogastric nerve-vas deferens and isolated phrenic nerve-diaphragm preparations, fazadinium at concentrations ranging from 10⁻⁵ to 3.2 x 10⁻⁴ M demonstrated effects on neuromuscular blockade and ganglion blockade. ncats.io The EC₅₀ for neuromuscular blockade was determined to be 2.8 x 10⁻⁵ M, while the EC₅₀ for ganglion blockade was 6.4 x 10⁻⁵ M. ncats.io

Studies comparing fazadinium with other neuromuscular blocking agents in guinea-pig preparations have shown its relative potency. nih.govscispace.com The order of neuromuscular blocking potency was found to be pancuronium (B99182) = alcuronium (B1664504) > (+)-tubocurarine > fazadinium = gallamine (B1195388). nih.gov The ratio of EC₅₀ for ganglion blockade to EC₅₀ for neuromuscular blockade for fazadinium was reported as 2.3. nih.govscispace.com This ratio provides an indication of the selectivity of the compound for the neuromuscular junction compared to autonomic ganglia.

| Preparation | EC₅₀ for Neuromuscular Blockade (M) | EC₅₀ for Ganglion Blockade (M) | Ganglion Blockade/Neuromuscular Blockade Ratio |

| Guinea-pig Phrenic Nerve-Diaphragm ncats.ionih.gov | 2.8 x 10⁻⁵ | - | - |

| Guinea-pig Hypogastric Nerve-Vas Deferens ncats.ionih.gov | - | 6.4 x 10⁻⁵ | - |

| Combined (Fazadinium) nih.govscispace.com | - | - | 2.3 |

Cellular Models for Receptor Binding and Functional Studies

Cellular models and receptor binding assays are employed to investigate the interaction of fazadinium with its target receptors, primarily nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction. targetmol.cnnih.gov Fazadinium acts as a nicotinic acetylcholine receptor antagonist through neuromuscular blockade. targetmol.cnwikipedia.org While specific detailed research findings on fazadinium's binding characteristics in isolated cellular models were not extensively found in the provided snippets, its classification as a non-depolarizing neuromuscular blocking agent indicates its competitive antagonism at these receptors. Receptor binding assays are standard techniques used to measure the affinity of a ligand for its receptor and can help predict drug potency. nih.govnih.gov

Electrophysiological Techniques for Ion Channel Modulation Analysis

Electrophysiological techniques, such as patch clamp, are crucial for analyzing the modulation of ion channels by pharmacological agents. nobelprize.orgmetrionbiosciences.comnih.govsophion.com These techniques allow for the measurement of ion flow through single or multiple channels in cell membranes. nobelprize.org Given that neuromuscular blocking agents primarily target ligand-gated ion channels (nAChRs), electrophysiological studies would be essential to understand how fazadinium interacts with these channels at a functional level, affecting their opening and closing kinetics and ion permeability. merckvetmanual.com While specific electrophysiological data for fazadinium was not detailed in the provided search results, this type of analysis is a fundamental part of characterizing neuromuscular blocking agents and their effects on ion channel function.

In Vivo Animal Models for Systemic Characterization

In vivo studies in animal models are used to assess the systemic effects of fazadinium, including its potency and duration of action in a living organism. targetmol.cnresearchgate.net

Rodent Models for Neuromuscular Blockade Assessment

Rodent models, such as mice and rats, are commonly used for the in vivo assessment of neuromuscular blockade. targetmol.cnresearchgate.net Studies in mice have provided data on the paralyzing dose of fazadinium. scispace.com The ED₅₀ for paralysis in mice was reported as 0.098 mg/kg. scispace.com This finding suggests that fazadinium is potent in inducing neuromuscular blockade in this rodent species. The rapid onset and short duration of fazadinium-induced neuromuscular block, with fast recovery even after continuous infusion, have been characterized in animal studies. rug.nl

Non-Human Primate Models for Advanced Pharmacological Profiling

Non-human primate models are often utilized for advanced pharmacological profiling due to their closer physiological similarities to humans compared to rodents. googleapis.comemulatebio.comnih.govmdpi.comvetbooks.ir These models can provide valuable insights into the systemic effects, potency, and duration of action of neuromuscular blocking agents in a more translatable system. Studies in monkeys have indicated that the duration of action of certain neuromuscular blocking agents is within an intermediate-duration range (20-45 minutes), and cardiovascular effects were minimal even at high doses. While specific detailed findings on fazadinium in non-human primate models were not extensively provided in the search results, such studies would be crucial for a comprehensive preclinical assessment, evaluating its efficacy and potential systemic effects in a model more predictive of human responses.

Comparative Preclinical Studies with Other Neuromuscular Blocking Agents in Animal Models

Initial animal studies indicated that fazadinium possessed a rapid onset and short duration of action, with a non-depolarizing mode of action. e-mjm.org Comparisons in animal models with other NMBAs, such as tubocurarine (B1210278) and pancuronium, have provided insights into its relative potency and temporal profile.

In studies involving cats and rhesus monkeys, fazadinium demonstrated neuromuscular paralysis of the gastrocnemius muscle twitch responses. nih.gov Fazadinium was found to be three to four times more potent in rhesus monkeys compared to cats, and its duration of action was considerably longer in monkeys. nih.gov

Further comparisons in animal models have shown that fazadinium can provide better intubating conditions than pancuronium, alcuronium, or tubocurarine. e-mjm.org While animal studies initially suggested a short duration, studies in humans indicated a longer duration similar to that of pancuronium. e-mjm.org

Studies comparing fazadinium and tubocurarine in man, observing adductor pollicis muscle contractions, showed that the onset of paralysis after intravenous fazadinium occurred within two minutes, with recovery taking about 50 minutes for completion. nih.gov The effects on twitch responses were less marked and slower in onset, with slightly more rapid recovery compared to tetanic contractions. nih.gov These effects were similar to those observed with tubocurarine, although the action of fazadinium was slightly shorter. nih.gov Tetanic-tension ratios were lower with fazadinium than with tubocurarine, suggesting that tetanic fade was greater and more persistent after fazadinium administration. nih.gov

Preclinical Pharmacodynamic Studies

Preclinical pharmacodynamic studies have focused on establishing the relationship between the dose of fazadinium administered and the resulting neuromuscular blockade, as well as characterizing the time course and reversibility of its effects in experimental models.

Establishment of Dose-Response Relationships in Animal Systems

Intravenous dose-response relationships have been utilized in anesthetized cats and rhesus monkeys to correlate neuromuscular paralysis with fazadinium's effects. nih.gov These studies help to determine the potency of the drug in different species. For instance, fazadinium was found to be significantly more potent in rhesus monkeys than in cats. nih.gov

Dose-response curves illustrate the relationship between the administered dose or concentration of a drug and the magnitude of the observed effect. msdvetmanual.com, basicmedicalkey.com In the context of neuromuscular blockade, this involves determining the dose required to achieve a certain level of muscle paralysis, such as the dose causing 50% of the maximal effect (EC50) or 95% depression of muscle twitch response (ED95). basicmedicalkey.com, wikipedia.org

Time-Effect Profiles and Reversibility Characteristics in Experimental Models

Studies in animal models have investigated the time course of fazadinium's neuromuscular blocking effect, including the onset of action, peak effect, and duration of action. nih.gov, jvsmedicscorner.com, europa.eu Initial animal studies suggested a rapid onset and short duration for fazadinium. e-mjm.org

The reversibility of neuromuscular blockade induced by fazadinium in experimental models has also been a key area of investigation. Non-depolarizing NMBAs like fazadinium are typically reversible by anticholinesterase agents, which increase the amount of acetylcholine at the neuromuscular junction, thereby competing with the blocking agent for receptor binding. e-mjm.org, wikipedia.org Studies have shown that the neuromuscular blockade produced by fazadinium is reversible by neostigmine. e-mjm.org

Preclinical Pharmacokinetic Studies

Preclinical pharmacokinetic studies in animal models have aimed to understand how fazadinium is absorbed, distributed, metabolized, and eliminated by the body. These studies are crucial for predicting drug behavior and informing subsequent investigations.

Absorption and Distribution Dynamics in Animal Models (e.g., Two-Compartment Modeling)

The absorption and distribution of fazadinium have been investigated in animal models. Pharmacokinetic models, such as two-compartment or three-compartment open kinetic models, are often used to describe the disposition of drugs in the body over time. mdpi.com, nih.gov

Studies in rabbits receiving a single intravenous dose of fazadinium have indicated that the drug follows a three-compartment open kinetic model. nih.gov This model helps to describe the distribution dynamics of the drug between a central compartment (e.g., plasma) and peripheral compartments (e.g., tissues). mdpi.com

Elimination Pathways and Metabolic Stability in Preclinical Species

The elimination pathways and metabolic fate of fazadinium have been examined in preclinical species. Studies have shown that fazadinium is extensively metabolized in some species, such as rats and rabbits, but not significantly in others, like dogs. researchgate.net, nih.gov This species-specific metabolism can influence the duration of action of the drug. researchgate.net

The rate of elimination is characterized by disposition constants, which can be determined from drug concentrations in biological fluids like serum, bile, and urine. nih.gov For example, in rabbits, the disposition of fazadinium was studied by measuring its concentrations in serum, bile, and urine using a spectrofluorimetric method. nih.gov The slow disposition constant determined from the disappearance rate of the pharmacological effect in rabbits was found to be statistically similar to the value established from plasma levels, suggesting a link between pharmacokinetics and pharmacodynamics. nih.gov

Theoretical and Computational Approaches in Fazadinium Research

Pharmacokinetic and Pharmacodynamic Modeling in Preclinical Contexts

Pharmacokinetic (PK) and pharmacodynamic (PD) modeling are essential for characterizing the relationship between drug exposure and its effects. In preclinical research, these models help in understanding drug disposition and predicting responses in animal systems, which can then inform studies in humans europa.eu.

Compartmental Models for Drug Disposition in Animal Systems

Compartmental models are mathematical constructs used to describe the movement and disposition of a drug within an organism over time. These models divide the body into a number of compartments (e.g., central compartment representing blood and highly perfused tissues, peripheral compartments representing less perfused tissues) and use differential equations to describe the rate of drug transfer between these compartments and elimination from the body.

Studies on Fazadinium in rabbits have utilized compartmental models to characterize its disposition. One study found that the disposition of Fazadinium in rabbits followed a three-compartment open kinetic model nih.gov. The model yielded specific disposition macroconstants, including alpha (12.66 h⁻¹), beta (2.150 h⁻¹), and gamma (0.150 h⁻¹) nih.gov. This indicates that Fazadinium distributes and is eliminated from the rabbit body in a manner best described by movement between three theoretical compartments. Compartmental models are a common approach in preclinical PK studies in various animal species to understand how a drug is absorbed, distributed, metabolized, and excreted europa.euresearchgate.net.

Effect Compartment Models for Concentration-Effect Relationships

While pharmacokinetic models describe drug concentration over time, pharmacodynamic models link these concentrations to the observed pharmacological effect github.io. Effect compartment models are a type of PD model used when there is a delay between the peak drug concentration in the plasma and the peak effect at the site of action. This hypothetical "effect compartment" is linked to the central pharmacokinetic compartment by a first-order rate constant (ke0), representing the equilibration rate between plasma and the effect site.

Research on Fazadinium has employed pharmacodynamic models to understand its concentration-effect relationship. A study comparing Fazadinium and pancuronium (B99182) used a general pharmacodynamic model to characterize their neuromuscular blocking characteristics nih.gov. This model helped in determining equipotent doses, comparing time-effect curves, and reconciling pharmacokinetic and clinical characteristics of the two drugs nih.gov. Another study investigated the relationship between the decay of plasma concentration of Fazadinium and the recovery from neuromuscular block, analyzing the pharmacokinetics according to a two-compartment open model and finding a significant correlation between plasma concentration and twitch height values during recovery nih.govoup.com. An analytical pharmacodynamic model has also been used to analyze the neuromuscular blocking characteristics and plasma concentration decay of Fazadinium bromide in humans, taking into account relationships describing the binding of non-depolarizing neuromuscular blocking agents and the postsynaptic receptor occupation ratio nih.gov. The apparent validity of this pharmacodynamic model and its value in simulating dose/effect relationships of non-depolarizing neuromuscular blocking agents have been discussed and illustrated nih.gov.

Quantum Chemical and Molecular Dynamics Simulations

Quantum chemical and molecular dynamics simulations provide detailed insights into the molecular properties of Fazadinium and its interactions with biological targets at an atomic level.

Prediction of Molecular Conformation and Receptor Binding Affinity

Quantum chemistry calculations can be used to predict the stable three-dimensional structure (conformation) of a molecule based on the principles of quantum mechanics arxiv.org. These calculations can provide information about the molecule's electronic structure, charge distribution, and energy landscape, which are crucial for understanding how it might interact with a receptor.

Predicting receptor binding affinity computationally is a key aspect of drug discovery and research biorxiv.orgnih.gov. This involves estimating the strength of the interaction between a ligand (like Fazadinium) and its target receptor (the nicotinic acetylcholine (B1216132) receptor in this case). Methods can range from docking studies, which predict the preferred binding orientation of a ligand to a receptor, to more complex free energy calculations that aim to quantify the binding strength nih.gov. While specific detailed studies on Fazadinium's molecular conformation prediction using quantum chemistry were not extensively found in the search results, the principles of quantum chemistry are fundamental to understanding molecular properties that influence binding. Some computational studies have identified Fazadinium as a potential high-affinity binder to certain protein targets, such as the SARS-CoV-2 spike protein RBD, based on in silico screening and molecular docking studies researchgate.netresearchgate.net. This suggests that computational methods, including those that implicitly or explicitly consider molecular conformation and binding interactions, have been applied to Fazadinium in the context of drug repurposing or target interaction screening.

Ligand-Receptor Interaction Dynamics and Energetics

Molecular dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time mdpi.com. By simulating the behavior of a ligand-receptor complex in a dynamic environment, MD can provide insights into the flexibility of the ligand and receptor, the stability of the complex, and the nature of the interactions (e.g., hydrogen bonds, van der Waals forces) that drive binding mdpi.commsdmanuals.com. These simulations can also be used to estimate the binding free energy, which is a thermodynamic measure of binding affinity nih.gov.

MD simulations can reveal the dynamic nature of ligand-receptor interactions, showing how the molecules move and change conformation upon binding nih.govnih.gov. This is in contrast to static snapshots provided by methods like X-ray crystallography. Studies using MD simulations can characterize the dynamics of ligand-receptor binding interactions, providing structural information and insights into the energy landscape of these interactions mdpi.com. While direct studies detailing MD simulations specifically of Fazadinium binding to the nicotinic acetylcholine receptor were not prominently found, the application of MD simulations is a standard approach for studying the dynamic behavior and energetics of ligand-receptor interactions in general mdpi.complos.org. The identification of Fazadinium as a potential binder in docking studies researchgate.netresearchgate.net could be a precursor to more detailed MD simulations to explore the stability and dynamics of these predicted interactions.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) is a modeling technique used to establish a relationship between the chemical structure of a series of compounds and their biological activity oup.com. QSAR models use mathematical equations to correlate structural descriptors (numerical representations of chemical properties) with biological activity data, allowing for the prediction of the activity of new, untested compounds oup.com. Cheminformatics involves the use of computational and informational techniques to handle chemical data wikipedia.org. This includes the organization, analysis, and prediction of chemical properties and biological activities.

Fazadinium, as a chemical compound, can be subjected to cheminformatics analysis to characterize its properties and compare it with other compounds pharmainfonepal.com. Cheminformatics approaches are used to depict chemical diversity and analyze the distribution of compounds in chemical space based on their physicochemical characteristics pharmainfonepal.comdokumen.pub. QSAR studies, while widely utilized in the pharmaceutical industry, have been noted as having potential for further exploration and proof of viability in the research of neuromuscular blocking agents oup.com. Although specific published QSAR studies focused solely on Fazadinium were not extensively found, QSAR is a relevant computational approach that could be applied to Fazadinium and related neuromuscular blocking agents to identify structural features that influence their activity and potentially guide the design of new compounds with improved properties ipl.org. Cheminformatics tools are routinely used to process and analyze libraries of small molecules, including the calculation of various descriptors relevant for QSAR studies researchgate.net.

Development of Predictive Models for Neuromuscular Blocking Potency

Predictive models play a crucial role in understanding the relationship between the chemical structure of neuromuscular blocking agents and their biological activity, such as potency. While specific detailed models focusing solely on Fazadinium's potency were not extensively found in the search results, the principles and methods used for other neuromuscular blockers are relevant.

The potency of a neuromuscular blocking agent is a key pharmacokinetic/pharmacodynamic (PK/PD) parameter that influences its clinical use, including the speed of onset of neuromuscular blockade washington.edunih.gov. Studies on other neuromuscular blockers, such as rocuronium (B1662866) and vecuronium, have explored the development of PK/PD models to predict the time course of neuromuscular blockade. These models often utilize parameters like the rate of equilibration between plasma and the effect site (ke0) and the concentration required for a 50% effect (EC50) nih.gov.

Research indicates an inverse relationship between the speed of onset and the potency of nondepolarizing muscle relaxants washington.eduwikipedia.org. More potent drugs generally exhibit a slower onset of action compared to less potent ones washington.edu. This relationship has been investigated using computer simulations, including Monte Carlo simulations with realistic 3D models of the neuromuscular junction, to understand how factors like buffered diffusion and receptor density influence onset time based on drug potency nih.gov.

While Fazadinium's specific inclusion in these general predictive modeling studies was not prominently detailed in the search results, the methodologies developed for other agents provide a framework that could be applied to Fazadinium to predict its potency based on its structural and pharmacological properties. The concept of molar potency, which is highly predictive of a drug's initial rate of onset, is a key factor considered in these models washington.edu.

Computational Screening and Virtual Library Design

Computational screening and virtual library design are techniques used in drug discovery to identify potential drug candidates by evaluating large databases of chemical compounds based on their predicted interactions with a biological target dokumen.pub. These methods can help prioritize compounds for synthesis and experimental testing, potentially accelerating the discovery process.

Fazadinium has been identified in computational screening studies, although not in the context of designing new neuromuscular blockers. One study utilized virtual screening against the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein as part of a drug repurposing approach preprints.orgresearchgate.net. In this screening of FDA-approved drugs and other compounds, Fazadinium was identified as a high-affinity binder to the RBD, suggesting a potential, albeit unrelated to neuromuscular blockade, interaction preprints.orgresearchgate.net. This demonstrates the application of computational screening methods in identifying unexpected interactions for existing compounds like Fazadinium.

The process typically involves using computer-generated models of biological targets and "docking" virtual libraries of compounds to these targets to predict binding affinity dokumen.pubchemrxiv.org. This approach allows for the rapid evaluation of thousands or even millions of compounds computationally before any synthesis or experimental work is performed dokumen.pubresearchgate.net. While the search results did not provide details on the use of virtual library design specifically for developing Fazadinium analogs or related neuromuscular blockers, the identification of Fazadinium in a virtual screening study highlights the relevance of these computational techniques in exploring the potential interactions and properties of the compound.

Investigation of Electron Transfer (ET) and Oxidative Stress (OS) Hypotheses in Drug Action

The role of electron transfer (ET) and oxidative stress (OS) in the mechanism of action of neuromuscular blocking agents, including Fazadinium, is an area that has seen investigation, particularly in the broader context of drug-induced cellular effects. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products nih.gov. The electron transport chain (ETC) in mitochondria is a primary source of ROS production through electron leakage nih.govimrpress.commdpi.commdpi.com.

While the direct involvement of ET and OS in the primary neuromuscular blocking mechanism of Fazadinium (which acts as a nicotinic acetylcholine receptor antagonist wikipedia.orgwikipedia.org) is not the central hypothesis, oxidative stress has been implicated in various drug-induced cellular dysfunctions and pathologies, including those affecting muscle tissue nih.gov.

Studies on other compounds and biological processes provide context for how ET and OS could potentially be relevant in the broader pharmacological profile of a drug like Fazadinium, particularly concerning off-target effects or contributing factors in certain conditions. For instance, oxidative stress can mediate cell signaling pathways that lead to neuroinflammation and neuronal damage mdpi.com. The mitochondrial ETC's role in generating superoxide (B77818) anions (O2•−) through electron leakage from complexes I and III is a well-established mechanism of ROS production nih.govimrpress.commdpi.com.

Furthermore, some studies have explored the potential association of drug-induced alterations in cellular homeostasis with oxidative stress. For example, research on sugammadex, a neuromuscular blockade reversal agent, has investigated the potential link between sugammadex-induced alterations in cholesterol homeostasis and oxidative stress activation in neuronal cells medsci.org. While this is not directly about Fazadinium's blocking action, it illustrates how oxidative stress can be a downstream consequence or an accompanying factor in the effects of agents interacting with the neuromuscular system or related tissues.

The search results did not yield specific research findings detailing how electron transfer or oxidative stress directly contributes to Fazadinium's primary neuromuscular blocking effect. However, the broader understanding of ET and OS in drug-induced cellular effects and muscle physiology suggests that these factors could be relevant in understanding potential secondary effects or in specific pathological contexts where oxidative stress is elevated.

Fazadinium As a Research Probe and Investigational Tool

Applications in Exploring Nicotinic Acetylcholine (B1216132) Receptor Subtype Selectivity and Allosteric Modulation

Research utilizing fazadinium has contributed to the understanding of nicotinic acetylcholine receptor (nAChR) function, although its specific role in subtype selectivity and allosteric modulation is not as extensively documented in the provided search results as its neuromuscular blocking activity. Nicotinic acetylcholine receptors are pentameric ligand-gated ion channels found in the central and peripheral nervous systems, muscle, and other tissues. wikipedia.org They are the primary receptors at the neuromuscular junction responsible for muscle contraction. wikipedia.org

While the search results highlight the importance of nAChRs, particularly the α7 and α4β2 subtypes, as drug targets and the role of allosteric modulators in influencing their activity, direct detailed research findings on fazadinium's specific interactions with different nAChR subtypes or its allosteric modulation properties were not prominently featured. mdpi.comnih.govfrontiersin.orgconicet.gov.ar However, as a neuromuscular blocking agent, fazadinium acts as a nicotinic acetylcholine receptor antagonist, primarily at the neuromuscular junction. wikipedia.org This antagonistic action is central to its use as a research tool in studying receptor function and blockade.

Utility in Dissecting Fundamental Aspects of Neuromuscular Transmission

Fazadinium has been instrumental in dissecting fundamental aspects of neuromuscular transmission. Its ability to induce neuromuscular blockade allows researchers to study the physiological processes involved in the communication between motor nerves and muscles. Studies have evaluated the effects of fazadinium on neuromuscular transmission using techniques such as electromyography (EMG), monitoring parameters like train-of-four stimuli. nih.govnih.gov

Research has investigated the dose-dependent effects of fazadinium on the speed, duration, and depth of neuromuscular blockade. For instance, studies in children have shown that increasing doses of fazadinium lead to a significant increase in the duration and degree of neuromuscular blockade. nih.govnih.gov Comparative studies, such as those comparing fazadinium with pancuronium (B99182), have provided insights into the relative potencies and pharmacodynamics of different neuromuscular blocking agents. nih.govcapes.gov.br These studies often involve monitoring the recovery of neuromuscular transmission, using measures like the train-of-four ratio, to assess the offset of the drug's effect. nih.govnih.gov

Data from such studies can be presented in tables to illustrate the dose-response relationship and comparative effects on neuromuscular transmission parameters.

| Dose (mg/kg) | Time to First Effect (min) | Time to Maximum Effect (min) | Duration of Adequate Relaxation (min) |

| Fazadinium 0.75 | - | - | Inadequate in majority nih.gov |

| Fazadinium 1.0 | - | - | Medium to Long nih.gov |

| Fazadinium 1.25 | - | - | Medium to Long nih.gov |

| Pancuronium 0.1 | - | - | Corresponds to Fazadinium 1.0-1.25 nih.govnih.gov |

Note: Specific time values for onset and duration vary depending on the study and anesthetic used.

Further detailed research findings have explored the correlation between respiratory function and neuromuscular transmission blockade induced by fazadinium, highlighting that adequate ventilation alone may not indicate complete recovery of neuromuscular transmission. nih.gov

Comparative Agent in Studies of Novel Quaternary Ammonium (B1175870) Compounds

As a quaternary ammonium compound with known neuromuscular blocking properties, fazadinium has been used as a comparative agent in studies evaluating novel or other existing quaternary ammonium compounds. iiab.mebris.ac.uk Comparing the effects of new compounds against a well-characterized agent like fazadinium helps researchers understand the relative potency, speed of onset, duration of action, and potential differences in their mechanisms or side effect profiles (though the latter is excluded from this article).

Studies comparing quaternary ammonium compounds can involve assessing their efficacy in producing neuromuscular blockade or other relevant biological activities. For example, while not directly comparing neuromuscular blockade, research on the use of quaternary ammonium compounds as disinfectants sometimes involves comparing the efficacy of different compounds, illustrating the broader context of comparing agents within this chemical class. iosrjournals.orgnih.govresearchgate.neteurl-pesticides.eu In the context of neuromuscular blockers, comparisons with agents like pancuronium have been performed to understand the nuances of their pharmacodynamic profiles. nih.govnih.govcapes.gov.br The structural features of quaternary ammonium compounds, such as the distance between quaternary nitrogen atoms, are also subjects of comparative studies in relation to their neuromuscular blocking activity. bris.ac.uk

Future Directions and Emerging Research Avenues

Rational Design of Next-Generation Non-Depolarizing Neuromuscular Blocking Agents Based on Fazadinium's Scaffold

The chemical scaffold of Fazadinium, characterized by its bis-quaternary ammonium (B1175870) structure and imidazopyridinium core, serves as a foundation for the rational design of novel non-depolarizing neuromuscular blocking agents (NMBAs). Future research aims to leverage structure-activity relationship (SAR) studies to modify this scaffold, optimizing properties such as potency, onset and duration of action, metabolic profile, and reducing potential for off-target effects. By understanding how specific structural changes influence binding affinity to the nicotinic acetylcholine (B1216132) receptor and interaction with other biological targets, researchers can design compounds with improved therapeutic profiles. This involves synthesizing libraries of analogs with variations in the linker length, the nature of the heterocyclic systems, and the substituents on the phenyl rings, followed by rigorous in vitro and in vivo evaluation. The goal is to develop NMBAs with more predictable pharmacokinetics and pharmacodynamics, potentially offering advantages over existing agents.

Development and Validation of Advanced In Vitro and Organ-on-a-Chip Models for Neuromuscular Research

The development and validation of advanced in vitro and organ-on-a-chip models are crucial for accelerating neuromuscular research, including the study of NMBAs like Fazadinium. These models aim to better recapitulate the complex structure and function of the human neuromuscular junction (NMJ) compared to traditional cell culture systems frontiersin.orgresearchgate.netnih.gov. Organ-on-a-chip technology, for instance, can provide a platform for a comprehensive understanding of NMJ biology and for screening candidate drugs frontiersin.org. These microphysiological systems integrate relevant cell types, such as induced pluripotent stem cell (iPSC)-derived motor neurons and skeletal muscle cells, on a miniaturized chip, mimicking the human functional NMJ structure frontiersin.orgresearchgate.net. Such models allow for real-time assessment of motor neuron and muscular connectivity and can be used to study nerve impulse transmission and muscle contraction researchgate.net. The use of these advanced models can enhance the predictive power of preclinical studies, potentially reducing the reliance on animal models and providing more relevant data for human response mdpi.comnih.gov.

Integration of Artificial Intelligence and Machine Learning for Accelerated Drug Design and SAR Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is poised to significantly accelerate drug design and SAR prediction in the field of NMBAs. AI/ML algorithms can analyze vast datasets of chemical structures and biological activities to identify complex patterns and predict the properties of novel compounds nih.govnih.govmdpi.com. For Fazadinium-based drug design, AI/ML can be employed to:

Predict Binding Affinity: Develop models to predict the binding affinity of potential new compounds to the nicotinic acetylcholine receptor based on their molecular structure.

Optimize Molecular Structures: Utilize generative models to design novel molecular entities with desired properties, such as improved potency or reduced off-target interactions nih.gov.

Predict Pharmacokinetic Properties: Forecast absorption, distribution, metabolism, and excretion (ADME) properties of candidate molecules early in the discovery process nih.gov.

Analyze SAR: Enhance quantitative structure-activity relationship (QSAR) methods to build more accurate and predictive models by learning from large databases of molecular structures and activities nih.gov.

These approaches can streamline the identification of promising candidates, prioritize synthesis and testing, and provide deeper insights into the relationship between chemical structure and biological activity mdpi.com.

Contribution to the Broader Field of Neuropharmacology and Receptor Biology

Research on Fazadinium contributes to the broader fields of neuropharmacology and receptor biology in several ways. As a nicotinic acetylcholine receptor antagonist, studies on Fazadinium provide insights into the structure, function, and pharmacological modulation of this important class of ligand-gated ion channels wikipedia.orguah.esiiab.me. Understanding how Fazadinium interacts with the nicotinic acetylcholine receptor at a molecular level can inform the development of agents targeting other receptors within the ligand-gated ion channel superfamily or even G-protein-coupled receptors, which also play crucial roles in neurotransmission uah.esmdpi.comnih.gov. Furthermore, research into the rational design of Fazadinium analogs, the application of advanced in vitro models, and the use of AI/ML in drug discovery all contribute methodologies and knowledge applicable across various areas of neuropharmacology and receptor biology. The challenges and successes encountered in studying Fazadinium can serve as case studies for investigating other neuroactive compounds and their interactions with their biological targets.

Q & A

Q. What established in vitro models are used to evaluate Fazadinium’s neuromuscular blocking efficacy, and how can their limitations be mitigated?

- Methodological Answer: Isolated nerve-muscle preparations (e.g., rat phrenic nerve-hemidiaphragm) are standard for assessing neuromuscular blockade. Parameters include supramaximal stimulation frequency (e.g., 0.1 Hz) and measurement of twitch tension decline. Limitations like species-specific receptor affinity can be addressed by cross-validating results with human-derived in vitro models (e.g., cultured myocytes). Ensure reproducibility by adhering to protocols for tissue oxygenation and temperature control .

Q. Which analytical techniques are optimal for quantifying Fazadinium in biological matrices during pharmacokinetic studies?

- Methodological Answer: High-performance liquid chromatography tandem mass spectrometry (HPLC-MS/MS) is preferred due to its sensitivity (LOQ: 1 ng/mL) and specificity. Validate methods using parameters per ICH guidelines: linearity (1–100 ng/mL), precision (CV <15%), and recovery rates (>85%). Include internal standards (e.g., deuterated Fazadinium) to correct for matrix effects .

Advanced Research Questions

Q. How should researchers design experiments to investigate paradoxical muscle activation following Fazadinium administration, potentially indicating off-target effects?

- Methodological Answer: Use receptor profiling assays (e.g., radioligand binding studies) targeting nicotinic/muscarinic receptors. Include positive controls (e.g., succinylcholine for depolarizing blockade) and negative controls (e.g., receptor knockout models). Apply patch-clamp electrophysiology to assess ion channel modulation. Statistical power analysis should determine sample size to detect ≥20% deviation from baseline activity .

Q. What statistical approaches resolve discrepancies in Fazadinium’s reported EC50 values across studies?

- Methodological Answer: Conduct a meta-analysis using random-effects models to account for inter-study heterogeneity (e.g., species, dosing protocols). Assess bias via funnel plots and sensitivity analyses. Stratify data by variables like temperature (impacting drug-receptor kinetics) or pH (ionization state). Report 95% confidence intervals to quantify uncertainty .

Q. How can real-time, non-invasive monitoring of Fazadinium’s neuromuscular effects be achieved in in vivo models?

- Methodological Answer: Use acceleromyography (AMG) with train-of-four (TOF) stimulation to measure post-tetanic count recovery. Validate against invasive methods (e.g., force transducers) in parallel experiments. Calibrate AMG signals using baseline TOF ratios and account for motion artifacts via signal filtering algorithms .

Q. What experimental strategies isolate Fazadinium’s effects in multimodal anesthesia studies involving opioids or hypnotics?

- Methodological Answer: Employ a crossover study design with washout periods to minimize drug interactions. Use pharmacodynamic modeling (e.g., response surface analysis) to quantify synergism/antagonism. Include control groups receiving saline or selective antagonists (e.g., naloxone) to differentiate contributions of co-administered agents .

Data Contradiction and Validation

Q. How should researchers address conflicting histopathological findings on Fazadinium’s myotoxicity in long-term exposure models?

- Methodological Answer: Standardize histopathology protocols (e.g., H&E staining, electron microscopy for mitochondrial integrity). Blind evaluators to treatment groups and use quantitative scoring systems (e.g., % necrotic fibers). Replicate findings across multiple laboratories with shared SOPs to rule out technical variability .

Q. What methodologies validate Fazadinium’s stability under varying storage conditions for preclinical trials?

- Methodological Answer: Conduct forced degradation studies (e.g., 40°C/75% RH for 6 months) and analyze via HPLC-UV. Monitor degradation products (e.g., hydrolysis byproducts) and compare to accelerated stability data. Use Arrhenius equations to extrapolate shelf-life at standard storage temperatures .

Ethical and Reproducibility Considerations

Q. How can researchers ensure ethical rigor when designing Fazadinium studies involving animal models?

Q. What steps enhance reproducibility when replicating Fazadinium’s dose-response curves across laboratories?

- Methodological Answer:

Share raw data and analysis scripts via open repositories (e.g., Zenodo). Use calibrated equipment (e.g., syringe pumps with ISO certification) and document environmental conditions (e.g., room temperature, humidity). Collaborate on inter-laboratory ring trials to harmonize protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.